![molecular formula C9H7NO B130643 4-Acetylbenzonitrile CAS No. 1443-80-7](/img/structure/B130643.png)
4-Acetylbenzonitrile
Overview
Description
4-Acetylbenzonitrile, also known as 4’-Cyanoacetophenone, is a chemical compound with the molecular formula CH3COC6H4CN . It has a molecular weight of 145.16 . It is used in the preparation of antimalarial isonitriles and synthetic API such as anesthetic agents and anti-allergic agents .
Synthesis Analysis
The synthesis of 4-Acetylbenzonitrile involves a multi-step reaction sequence that begins with the Claisen condensation of either 4-acetylbenzonitrile or 4-(1H-imidazol-1-yl)acetophenone with diethyl oxalate. The key step in this process is the Knorr pyrazole ring closure .Molecular Structure Analysis
The molecular structure of 4-Acetylbenzonitrile can be represented by the linear formula CH3COC6H4CN . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Acetylbenzonitrile has been used in the synthesis of substituted naphtho[1,8-bc]pyrans . It has also been used as a building block in the preparation of 4H-pyrans, 2-pyridones, furans, and carbocyclics .Physical And Chemical Properties Analysis
4-Acetylbenzonitrile appears as a light yellow to yellow-beige crystalline mass or crystalline powder and chunks . It has a melting point of 56-59 °C (lit.) . It is soluble in chloroform but insoluble in water .Scientific Research Applications
- 4-Acetylbenzonitrile serves as a precursor in the synthesis of imidazole derivatives. Imidazoles are heterocyclic compounds with diverse biological activities, including antifungal, antibacterial, and antiviral properties. Researchers use this compound to create novel imidazole-based molecules for drug development .
- Hydroxylamine reacts with 4-acetylbenzonitrile to produce aromatic amidoximes. These compounds have applications in coordination chemistry, catalysis, and materials science. Amidoximes can act as ligands for metal complexes or serve as intermediates in organic synthesis .
- Scientists investigate the photophysical properties of 4-acetylbenzonitrile, such as its fluorescence emission and absorption spectra. Understanding these properties helps design fluorescent probes, sensors, and optoelectronic materials .
- Researchers explore the reactivity of 4-acetylbenzonitrile in various organic transformations. It participates in reactions like nucleophilic substitution, condensation, and cyclization. Medicinal chemists may modify its structure to develop new pharmaceuticals .
- 4-Acetylbenzonitrile derivatives exhibit liquid crystalline behavior. These compounds align in ordered phases when dissolved in certain solvents. Liquid crystals find applications in displays, sensors, and optical devices .
- Electrochemical investigations focus on the redox behavior of 4-acetylbenzonitrile. Researchers study its electrochemical properties using techniques like cyclic voltammetry. These studies contribute to understanding its behavior in various environments and potential applications in electrochemistry .
Imidazole Derivatives Synthesis
Amidoxime Synthesis
Photophysical Studies
Organic Synthesis and Medicinal Chemistry
Materials Science and Liquid Crystals
Electrochemical Studies
Safety and Hazards
Mechanism of Action
Target of Action
4-Acetylbenzonitrile, also known as 4’-Cyanoacetophenone , is a chemical compound with the molecular formula
C9H7NOC_9H_7NOC9H7NO
. The primary targets of 4-Acetylbenzonitrile are not explicitly mentioned in the available literature.Mode of Action
It’s known that the compound has been used in the synthesis of imidazole derivatives . Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to a wide range of biological effects.
Biochemical Pathways
Given its use in the synthesis of imidazole derivatives , it can be inferred that the compound may indirectly influence the biochemical pathways associated with these derivatives.
Result of Action
Given its role in the synthesis of imidazole derivatives , it can be inferred that the compound may indirectly contribute to the biological effects associated with these derivatives.
properties
IUPAC Name |
4-acetylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHXWGWBKZSJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162668 | |
Record name | 4'-Cyanoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylbenzonitrile | |
CAS RN |
1443-80-7 | |
Record name | 4-Acetylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Cyanoacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Cyanoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-cyanoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques can be used to characterize 4-acetylbenzonitrile?
A1: 4-Acetylbenzonitrile can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy can identify functional groups like the nitrile (CN) and carbonyl (CO) groups present in the molecule. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, can provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [] Additionally, mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. []
Q2: Can you elaborate on the application of 2D IR spectroscopy in understanding 4-acetylbenzonitrile?
A2: While standard IR spectroscopy provides information about the presence of functional groups, two-dimensional infrared (2D IR) spectroscopy offers a more in-depth analysis of molecular vibrations and interactions. A study demonstrated the use of relaxation-assisted 2D IR (RA 2DIR) spectroscopy to investigate vibrational energy transfer between the CN and CO groups in 4-acetylbenzonitrile. [] This technique led to a six-fold enhancement in cross-peak amplitudes, indicating energy transfer between these groups despite their relatively long distance of approximately 6.5 Å within the molecule. [] These findings highlight the potential of RA 2DIR for studying long-range interactions and connectivity patterns in molecules like 4-acetylbenzonitrile.
Q3: Has 4-acetylbenzonitrile been explored for its potential in coordination chemistry?
A3: Yes, 4-acetylbenzonitrile, due to the presence of the nitrile group, can act as a ligand in coordination complexes. Research has demonstrated its ability to coordinate to metal centers, specifically cobalt(III), through the nitrogen atom of the nitrile group. [] This coordination leads to the formation of pentaamminecobalt(III) complexes. [] Interestingly, these complexes are susceptible to hydrolysis, resulting in the conversion of the nitrile group to a carboxamide, offering a chemical proof for the initial nitrogen coordination. [] This aspect highlights the reactivity of the nitrile group in 4-acetylbenzonitrile and its potential for further chemical transformations.
Q4: Are there any studies focusing on the synthesis of novel compounds using 4-acetylbenzonitrile as a building block?
A4: Yes, the presence of both the acetyl and nitrile groups in 4-acetylbenzonitrile makes it a versatile building block in organic synthesis. One study utilized 4-acetylbenzonitrile in the synthesis of imidazole derivatives with potential anti-inflammatory and analgesic activities. [] The reaction involved the condensation of 4-(2-ethylamino)-1H-imidazole with 4-acetylbenzonitrile, resulting in the formation of a new imidazole derivative. [] This example demonstrates the utility of 4-acetylbenzonitrile as a starting material for creating diverse chemical libraries with potential biological applications.
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